molecular formula C18H15F3N4O B2716465 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2309590-34-7

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2716465
CAS No.: 2309590-34-7
M. Wt: 360.34
InChI Key: JSLALJWSZLKJPN-UHFFFAOYSA-N
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Description

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a triazole ring, a phenyl group, and a trifluoromethyl group. Compounds containing triazole rings are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide: This involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the benzamide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzamide
  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylbenzamide
  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-nitrobenzamide

Uniqueness

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)15-9-5-4-8-14(15)17(26)24-16(12-25-22-10-11-23-25)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLALJWSZLKJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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